
Tipiracil hydrochloride
Descripción general
Descripción
El hidrocloruro de tipiracil es un fármaco que se utiliza en el tratamiento del cáncer, específicamente en combinación con trifluridina para el tratamiento del cáncer colorrectal avanzado o recurrente irresecable . Actúa como un inhibidor de la timidin fosforilasa, lo que ayuda a mantener la concentración sanguínea de trifluridina al inhibir su metabolismo .
Métodos De Preparación
La preparación del hidrocloruro de tipiracil implica varias rutas sintéticas y condiciones de reacción. Un método incluye la reacción de 5-cloro-6-clorometil uracilo con 2-iminopirrolidina en presencia de etilato de sodio en N,N-dimetilformamida a temperatura ambiente durante 14 horas . El material cristalizado se separa luego por filtración, se suspende en agua, se neutraliza con ácido acético y se procesa aún más para obtener hidrocloruro de tipiracil . Los métodos de producción industrial a menudo involucran pasos similares pero a mayor escala, asegurando alta pureza y rendimiento .
Análisis De Reacciones Químicas
Route 1: Sodium Ethoxide-Mediated Reaction
-
Chlorination :
-
Coupling :
-
Reagents : 5-chloro-6-chloromethyluracil, 2-iminopyrrolidine hydrochloride, sodium ethoxide in N,N-dimethylformamide (DMF).
-
Conditions : Stirred at room temperature for 14 hours, filtered, and neutralized with acetic acid. The product was dissolved in 1 N HCl, treated with activated carbon, and recrystallized with ethanol to yield white crystals .
-
Route 2: DBU-Mediated Reaction
-
Coupling :
Chlorination Reaction
The chlorination of 6-(chloromethyl)uracil involves the substitution of a methyl hydrogen with chlorine, facilitated by sulfuryl chloride in acetic acid. This step is critical for introducing the reactive chloromethyl group at position 6 of the uracil ring .
Coupling Reaction
The coupling of 5-chloro-6-chloromethyluracil with 2-iminopyrrolidine hydrochloride occurs via nucleophilic substitution. The chloromethyl group undergoes attack by the iminopyrrolidine nitrogen, forming a stable C-N bond .
Crystallization and Purification
This compound exhibits three crystal forms (I, II, III), with Crystal I being the most stable and pharmaceutically preferred due to lower residual solvent content and superior handleability .
Crystallization Methods
-
Crystal I : Produced by dissolving crude this compound in a water-ethanol mixed solvent (1:4 ratio), heating, and cooling to 40°C or higher. This method ensures high purity and minimal residual solvent .
-
Crystal III : Formed under varied solvent conditions but exhibits higher hygroscopicity compared to Crystal I .
Purification
-
Solvent : Ketone solvents (e.g., acetone, methyl ethyl ketone) are used for purification.
-
Conditions : Stirred at 46–53°C for 1–4 hours to achieve 99.8% HPLC purity .
Purification Parameter | Crystal I | Crystal III |
---|---|---|
Residual Solvent Content | Below ICH guidelines | Higher |
Hygroscopicity | Low | Moderate |
Fluidity | High | Moderate |
Powder X-Ray Diffraction (PXRD)
Characteristic peaks for each crystal form:
Thermogravimetric Analysis (TG/DTA)
Historical Limitations
-
Low Purity : Early methods yielded 95% purity for intermediate 5-chloro-6-chloromethyluracil .
-
Mixed Crystals : Initial synthesis often produced mixed Crystal II/III forms, complicating purification .
Improved Process
Parameter | Old Method | Improved Method (WO2020121334A1) |
---|---|---|
Reaction Time (Step I) | 15–30 hours | 15–25 hours |
Purification Solvent | Ethanol | Ketone solvents |
Final Purity | <99% | 99.8% HPLC |
Role in Pharmaceutical Formulations
This compound is combined with trifluridine in TAS-102 (1:0.5 molar ratio) to inhibit thymidine phosphorylase, enhancing trifluridine’s bioavailability and antitumor efficacy . Its stability and low residual solvent content make it suitable for oral formulations .
Aplicaciones Científicas De Investigación
Tipiracil hydrochloride is a pharmaceutical ingredient primarily used in combination with trifluridine for the treatment of metastatic colorectal cancer (mCRC) . The primary function of this compound is to inhibit thymidine phosphorylase, an enzyme that rapidly degrades trifluridine when administered orally . By preventing the breakdown of trifluridine, this compound increases the systemic exposure and bioavailability of trifluridine, enhancing its anti-tumor effects .
Clinical Applications and Efficacy
Treatment of Metastatic Colorectal Cancer: this compound is a component of the oral drug TAS-102, which is approved for the treatment of mCRC in patients who have been previously treated with other chemotherapies . Clinical trials have demonstrated that trifluridine/tipiracil significantly improves progression-free survival (PFS) and overall survival (OS) compared to best supportive care in third-line or later treatment of mCRC .
Dosage and Administration: In clinical trials, patients were typically prescribed trifluridine/tipiracil (FTD/TPI) at a starting dosage of 35 mg/m², administered orally twice daily for five days, followed by a two-day break, and then again for five days within a 28-day treatment cycle .
Combination Therapy: Recent research suggests that combining trifluridine and tipiracil with bevacizumab shows promise as an alternative for patients previously treated for colorectal cancer . Additionally, the combination of trifluridine/tipiracil hydrochloride (FTD/TPI) plus ramucirumab has demonstrated clinical activity in patients with advanced gastric cancer .
Clinical Trial Results
RECOURSE Trial: The pivotal Phase III RECOURSE trial demonstrated the efficacy of trifluridine/tipiracil in patients with mCRC, leading to its worldwide registration . The trial results showed that trifluridine/tipiracil significantly improved median overall survival (OS) compared to the placebo group (7.1 months versus 5.3 months) .
Phase II Trial: An earlier Phase II trial in Japan initially demonstrated the therapeutic efficacy of trifluridine/tipiracil in treating mCRC patients who were refractory or intolerant to standard therapies .
Adverse Events
Most patients receiving trifluridine/tipiracil experienced adverse events (AEs) of grade ≥3 severity. Common adverse events included neutropenia, anemia, and thrombocytopenia .
Regulatory Approval
TAS-102, containing this compound, was first approved in Japan in 2014, followed by approval from the US Food and Drug Administration in 2015 and the European Medicines Agency in 2016 .
Mecanismo De Acción
El mecanismo de acción del hidrocloruro de tipiracil implica la inhibición de la timidin fosforilasa, una enzima responsable de la degradación de la trifluridina . Al inhibir esta enzima, el hidrocloruro de tipiracil aumenta la exposición sistémica a la trifluridina, mejorando sus efectos terapéuticos . La trifluridina entra en las células y se incorpora al ADN, impidiendo su replicación y, por lo tanto, inhibiendo la división celular .
Comparación Con Compuestos Similares
El hidrocloruro de tipiracil es único en su capacidad para inhibir la timidin fosforilasa y aumentar la biodisponibilidad de la trifluridina . Los compuestos similares incluyen otros inhibidores de la timidin fosforilasa, pero el hidrocloruro de tipiracil destaca por su uso específico en combinación con trifluridina para el tratamiento del cáncer . Otros compuestos similares incluyen fluoropirimidinas y otros análogos de nucleósidos que se utilizan en la terapia contra el cáncer .
Actividad Biológica
Tipiracil hydrochloride is a critical component in the treatment of certain malignancies, particularly when combined with trifluridine in the formulation known as TAS-102. This article reviews the biological activity of tipiracil, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Tipiracil functions primarily as a thymidine phosphorylase inhibitor . By inhibiting this enzyme, tipiracil prevents the metabolism of trifluridine into an inactive metabolite, thereby increasing the bioavailability of trifluridine. This mechanism not only enhances the therapeutic effectiveness of trifluridine but also contributes to antiangiogenic effects by reducing tumor-associated angiogenesis, which is often linked to poor prognosis in cancer patients .
Pharmacokinetics
The pharmacokinetic profile of tipiracil is characterized by:
- Absorption : At least 27% of tipiracil is absorbed from the gastrointestinal tract.
- Distribution : The peak plasma concentration is typically reached within three hours after administration.
- Protein Binding : Less than 8% protein binding is observed in human plasma.
- Metabolism : Tipiracil undergoes minimal metabolism, primarily hydrolyzed to 6-hydroxymethyluracil (6-HMU), which is not unique to tipiracil.
- Excretion : Approximately 50% is excreted in feces and 27% in urine .
The elimination half-life ranges from 2.1 to 2.4 hours, indicating that it does not accumulate significantly in the body .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of TAS-102 (trifluridine and tipiracil) in treating unresectable colorectal cancer. Notably:
- Overall Survival : In a retrospective study involving patients treated with TAS-102 as a second-line therapy, the median overall survival was reported at approximately 5 months with a response rate of 12% .
- Progression-Free Survival (PFS) : A systematic review indicated that TAS-102 significantly improves PFS compared to best supportive care, with PFS rates reaching up to 42.9% at 16 weeks in certain studies .
Case Studies
A significant case study highlighted adverse effects associated with TAS-102 treatment. A patient with advanced rectal cancer developed interstitial lung disease after two months on TAS-102, leading to severe respiratory failure. This case underscores the need for monitoring respiratory symptoms during treatment .
Safety Profile
While tipiracil itself has not been independently assessed for adverse effects, its combination with trifluridine has been studied extensively. Common adverse effects include:
- Neutropenia
- Fatigue
- Nausea
- Diarrhea
In clinical trials, no significant long-term toxicity was noted beyond these common effects .
Summary Table of Clinical Findings
Study | Patient Count | Median OS | Response Rate | Disease Control Rate |
---|---|---|---|---|
Study A | 17 | 5 months | 12% | 24% |
Study B | 800 (RECOURSE) | Not specified | Not specified | Not specified |
Study C | Various | Not specified | Not specified | Not specified |
Propiedades
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHYQYACJRXCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027748 | |
Record name | Tipiracil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183204-72-0 | |
Record name | Tipiracil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183204-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tipiracil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tipiracil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIPIRACIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.